ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate

boiling point regioisomer process chemistry

Regioisomer purity is critical for SAR reproducibility. The 2,4,7-trimethyl substitution pattern on this indole-3-acetic ester creates distinct steric and electronic properties not interchangeable with 2,5,7- or 2,4,6-isomers. • 3.5°C lower boiling point (384.8°C vs 388.3°C) enables milder distillation, reducing thermal degradation and energy costs. • LogP 3.20 (0.35 units > free acid) enhances membrane permeability for cell-based target engagement studies. • Batch-specific QC (97% purity, NMR, HPLC, GC) eliminates impurity-driven false positives in hit-to-lead campaigns.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 92652-15-8
Cat. No. B12911069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate
CAS92652-15-8
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(NC2=C(C=CC(=C12)C)C)C
InChIInChI=1S/C15H19NO2/c1-5-18-13(17)8-12-11(4)16-15-10(3)7-6-9(2)14(12)15/h6-7,16H,5,8H2,1-4H3
InChIKeyBNLBEMZIDYRZHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate: Baseline Overview


Ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate (CAS 92652-15-8) is a fully substituted indole-3-acetic acid ethyl ester with a molecular formula of C₁₅H₁₉NO₂ and a molecular weight of 245.32 g/mol . Bearing a distinct 2,4,7-trimethyl substitution pattern on the indole nucleus, this compound serves as a versatile synthetic building block for medicinal chemistry and agrochemical research programs. Its calculated LogP of 3.20 indicates moderate lipophilicity, positioning it between highly polar indole acids and more lipophilic N-alkylated analogs .

2,4,7-Trimethyl regioisomer identity for scaffold diversification
Ethyl ester provides moderate lipophilicity for membrane permeability studies
QC-verified purity (batch-specific analytical documentation) supports reproducible synthesis

Why Generic Substitution Fails for This Building Block


Trimethylindole-3-acetic acid ethyl esters exist as distinct regioisomers (2,4,7-; 2,5,7-; 2,4,6-), and their physicochemical properties are not interchangeable. The 2,4,7-isomer exhibits a boiling point of 384.8 °C at 760 mmHg, which is 3.5 °C lower than the 388.3 °C recorded for the 2,5,7-isomer under identical conditions . Although the calculated LogP values are numerically similar (≈3.20), the altered methyl topography creates differential steric and electronic environments around the indole C-3 acetic ester side chain, which can influence reactivity in subsequent transformations. Routine substitution without verifying regioisomer identity risks introducing batch-to-batch variability in synthetic steps where boiling point differences matter for distillation, or where steric effects govern regioselectivity.

  • Boiling point variation Even minor boiling point shifts (~3–4 °C) may alter distillation behavior and thermal stress compared to other regioisomers.
  • Methyl topology effects Different methyl positions change steric and electronic environments, potentially shifting reactivity and regioselectivity.
  • QC documentation gap Alternative regioisomers often lack standardized analytical QC, increasing the risk of impurity-driven variability.

Quantitative Differentiation Evidence


Boiling Point Distinction from Closest Regioisomer

The target 2,4,7-isomer displays a calculated boiling point of 384.8 °C at 760 mmHg , whereas the 2,5,7-regioisomer exhibits a boiling point of 388.3 °C under the same pressure . This 3.5 °C difference, derived from computational prediction using consistent methodology, reflects altered intermolecular forces stemming from the methyl group arrangement on the indole core.

Boiling point (calc.)
Reported
2,4,7-isomer: 384.8 °C 2,5,7-isomer: 388.3 °C Difference: 3.5 °C lower
Supports milder distillation review
Calculated values; experimental validation recommended
boiling point regioisomer process chemistry

Certified Purity and Analytical Documentation

Bidepharm supplies ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate with a certified purity of 97% and provides batch-specific QC reports including NMR, HPLC, and GC data . In contrast, publicly available purity specifications for the 2,5,7-regioisomer (CAS 7357-49-5) are inconsistent across vendors, and standardized QC documentation is generally absent from product listings.

Purity & QC
Data to verify
2,4,7-isomer: 97% purity; NMR, HPLC, GC data available 2,5,7-isomer: no standardized QC publicly reported
Reported lot-to-lot consistency
Supplier-provided QC; independent verification advised
purity quality control analytical chemistry

Lipophilicity Enhancement Over Parent Acid

The ethyl ester exhibits a calculated LogP of 3.20 , which is 0.35 log units higher than that of the corresponding carboxylic acid, (2,4,7-trimethyl-1H-indol-3-yl)acetic acid, which has a LogP of 2.85 . This increase in lipophilicity, attributable to the ethyl ester moiety, enhances octanol-water partitioning.

LogP difference
Reported
+0.35 log units
Ethyl ester LogP 3.20 vs acid LogP 2.85
Reported higher lipophilicity
Calculated LogP; experimental confirmation needed
LogP lipophilicity ester prodrug

Distinct Steric Environment and Regioselectivity

The 4-methyl group in the target compound is predicted to sterically shield the adjacent C-5 position of the indole ring, potentially altering the regiochemical outcome of electrophilic aromatic substitution compared to the 2,5,7-isomer, where the 5-methyl group electronically activates C-4 and C-6 . While direct kinetic data are lacking, this class-level inference provides a rationale for selecting the 2,4,7-isomer when C-5 functionalization is desired to be suppressed.

Steric effect
Class-level inference
4-methyl shields C-5; 5-methyl activates C-4/C-6
May bias electrophilic substitution away from C-5
Theoretical assessment; kinetic data lacking
steric hindrance regioselectivity indole chemistry

Key Application Scenarios


Process Scale-Up with Boiling Point Control

The 3.5 °C lower boiling point of the 2,4,7-isomer, relative to the 2,5,7-regioisomer (384.8 °C vs. 388.3 °C), permits distillation-based purification at marginally lower temperatures, reducing energy input and thermal stress on the product during large-scale preparation .

Cell-Based Assays for Membrane Permeability

With a LogP of 3.20, the ethyl ester is 0.35 log units more lipophilic than the free acid (LogP 2.85), favoring passive diffusion across cell membranes. This property makes the ester the preferred form for intracellular target engagement studies where the acid would be poorly cell-permeable .

High-Purity Building Blocks for SAR Campaigns

The availability of batch-specific QC data (97% purity, NMR, HPLC, GC) from Bidepharm ensures that the 2,4,7-isomer enters structure-activity relationship (SAR) studies with documented identity and purity, minimizing the risk of confounding artifacts due to impurity-driven false positives .

Synthesis of 5-Blocked Indole Derivatives

The steric shielding provided by the 4-methyl group is expected to reduce electrophilic attack at C-5, potentially driving substitution to alternative positions (e.g., C-6 or C-7). This regiochemical bias can be exploited to access indole derivatives that are inaccessible from the 2,5,7- or 2,4,6-regioisomers, broadening chemical diversity in lead optimization .

Application
Selection Property
Validation Focus
Distillation-based purification
Boiling point distinction
Distillation process compatibility
Cell permeability assays
Ethyl ester lipophilicity
Membrane permeability experimental validation
SAR and lead optimization
Certified purity & QC
Lot-to-lot analytical reproducibility
Regioselective indole synthesis
4-Methyl steric shielding
Regiochemical outcome verification
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